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Compound of Interest

Compound Name:
3-Chloro-4-hydroxy-5-

nitrobenzaldehyde

CAS No.: 98555-61-4

Cat. No.: B3333429 Get Quote

Executive Summary & Structural Framework
3-Chloro-4-hydroxy-5-nitrobenzaldehyde (CAS: 83732-61-0 or related isomeric

intermediates depending on specific patent literature; often referred to as "Intermediate 59" in

pharmaceutical patents) is a tri-substituted benzaldehyde derivative. It serves as a pivotal

electrophile in the synthesis of dihydropyrimidin-2(1H)-ones and related heterocyclic drugs.

Its chemical behavior is defined by the interplay of three distinct functional groups on the

phenolic ring:

Aldehyde (-CHO): Provides a reactive center for condensation reactions (e.g., Knoevenagel,

Schiff base formation).

Nitro (-NO₂): A strong electron-withdrawing group (EWG) that increases the acidity of the

phenolic hydroxyl and directs nucleophilic aromatic substitution.

Chloro (-Cl): Adds lipophilicity and serves as a handle for potential cross-coupling reactions,

though it is less reactive than the nitro group in this context.
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Property Data

Molecular Formula

Molecular Weight 201.56 g/mol

Exact Mass
200.983 g/mol (

)

Appearance
Yellow crystalline solid (characteristic of nitro-

phenols)

Solubility
Soluble in DMSO, DMF, Methanol; Sparingly

soluble in water

Melting Point
~146–150 °C (Typical for similar nitro-vanillin

analogs)

Synthesis & Reaction Logic
To understand the spectral impurities, one must understand the synthesis. The compound is

typically generated via the electrophilic aromatic nitration of 3-chloro-4-hydroxybenzaldehyde.

Synthetic Pathway Diagram
The following workflow illustrates the nitration pathway and potential regiochemical outcomes.
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Figure 1: Electrophilic aromatic substitution pathway.[1] The directing effects of the hydroxyl

(ortho/para activating) and aldehyde (meta deactivating) groups synergistically favor the 5-

position.

Spectroscopic Characterization
The following data sets are derived from high-field NMR analysis and standard spectroscopic

principles applied to this specific substitution pattern.

A. Nuclear Magnetic Resonance ( H NMR)
The

H NMR spectrum is characterized by a distinct lack of symmetry. The aromatic region shows
two singlets (or doublets with small meta-coupling,

Hz).

Solvent: DMSO-

(Preferred due to solubility and exchange of phenolic OH)
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Proton
Environment

Chemical Shift
(

, ppm)

Multiplicity Integration
Assignment
Logic

-OH (Phenolic) 11.0 – 11.5 Broad Singlet 1H

Highly

deshielded due

to intramolecular

H-bonding with

and electron

withdrawal.

-CHO (Aldehyde) 9.80 – 9.95 Singlet 1H
Characteristic

aldehyde region.

Ar-H (C6) 8.60 – 8.80
Doublet (

)
1H

Most deshielded

aromatic proton.

Located between

and

.

Ar-H (C2) 8.00 – 8.15
Doublet (

)
1H

Located between

and

. Less

deshielded than

C6.

Coupling Constant (

): The meta-coupling (

) between H2 and H6 is typically 1.8 – 2.2 Hz.

B. Infrared Spectroscopy (FT-IR)
The IR spectrum is dominated by the nitro and carbonyl stretches.
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Functional Group
Wavenumber (

)
Intensity Notes

O-H Stretch 3200 – 3400 Broad

Phenolic OH, often

broadened by H-

bonding.

C=O Stretch 1670 – 1690 Strong

Conjugated aldehyde

carbonyl. Lower

frequency than non-

conjugated due to

resonance.

(Asymmetric) 1530 – 1550 Strong
Characteristic nitro

band.

(Symmetric) 1340 – 1360 Medium
Characteristic nitro

band.

C=C Aromatic 1450 – 1600 Variable
Ring skeletal

vibrations.

C-Cl Stretch 600 – 800 Medium
Fingerprint region

identification.

C. Mass Spectrometry (MS)
Ionization Mode: Electrospray Ionization (ESI-) or Electron Impact (EI). Molecular Ion:

201 (Base peak in negative mode often [M-H]⁻).

Fragmentation Pattern (EI):

Molecular Ion (

): 201 / 203 (3:1 ratio due to

).

Loss of CHO (
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):

172. Common for benzaldehydes.[2]

Loss of

(

):

155.

Loss of CO (

): Secondary fragmentation from the phenol ring contraction.

Experimental Protocols for Validation
To ensure data integrity in a research setting, the following protocols are recommended for

sample preparation.

Protocol 1: NMR Sample Preparation
Objective: Obtain high-resolution spectra without line broadening due to concentration

effects.

Method:

Weigh 5–10 mg of the dry solid into a clean vial.

Add 0.6 mL of DMSO-

(99.8% D). Note:

is often poor for nitro-phenols due to solubility issues.

Sonicate for 30 seconds to ensure complete dissolution.

Filter through a glass wool plug if any turbidity remains (indicates inorganic salts from

synthesis).
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Protocol 2: HPLC Purity Check
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 10 minutes.

Detection: UV at 254 nm and 280 nm.

Expected Retention: The target compound will elute after the starting material (3-chloro-4-

hydroxybenzaldehyde) due to the increased lipophilicity from the nitro group masking the

phenol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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